Furosemide-d5 Furosemide-d5 Furosemide-d5 is intended for use as an internal standard for the quantification of furosemide by GC- or LC-MS. Furosemide is a loop diuretic and an inhibitor of the Na+/K+/2Cl- (NKCC) cotransporters, NKCC1 and NKCC2 (Kis = ~10 µM for both). In vivo, furosemide (0.1 mg/kg, p.o.) increases diuresis in beagle dogs. Furosemide (30 mg/kg) reduces ventricular collagen deposition and fibrosis in a rat model of dilated cardiomyopathy. It is also an inhibitor of carbonic anhydrase I (CAI), CAII, and CAIII (Kis = 0.052-0.065 µM) and organic ion transporter 1 (OAT1; Ki = 9.5 µM), as well as a GABAA receptor antagonist.

Brand Name: Vulcanchem
CAS No.: 1189482-35-6
VCID: VC0021505
InChI: InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2
SMILES: C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Molecular Formula: C12H11ClN2O5S
Molecular Weight: 335.78 g/mol

Furosemide-d5

CAS No.: 1189482-35-6

Cat. No.: VC0021505

Molecular Formula: C12H11ClN2O5S

Molecular Weight: 335.78 g/mol

* For research use only. Not for human or veterinary use.

Furosemide-d5 - 1189482-35-6

Specification

Description Furosemide-d5 is intended for use as an internal standard for the quantification of furosemide by GC- or LC-MS. Furosemide is a loop diuretic and an inhibitor of the Na+/K+/2Cl- (NKCC) cotransporters, NKCC1 and NKCC2 (Kis = ~10 µM for both). In vivo, furosemide (0.1 mg/kg, p.o.) increases diuresis in beagle dogs. Furosemide (30 mg/kg) reduces ventricular collagen deposition and fibrosis in a rat model of dilated cardiomyopathy. It is also an inhibitor of carbonic anhydrase I (CAI), CAII, and CAIII (Kis = 0.052-0.065 µM) and organic ion transporter 1 (OAT1; Ki = 9.5 µM), as well as a GABAA receptor antagonist.

CAS No. 1189482-35-6
Molecular Formula C12H11ClN2O5S
Molecular Weight 335.78 g/mol
IUPAC Name 4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2
Standard InChI Key ZZUFCTLCJUWOSV-JZOBIDBQSA-N
Isomeric SMILES [2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H]
SMILES C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Canonical SMILES C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator